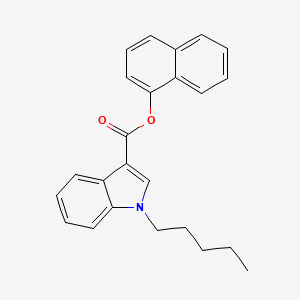

naphthalen-1-yl1-pentyl-1H-indole-3-carboxylate

Description

Properties

Molecular Formula |

C24H23NO2 |

|---|---|

Molecular Weight |

357.5 |

IUPAC Name |

naphthalen-1-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C24H23NO2/c1-2-3-8-16-25-17-21(20-13-6-7-14-22(20)25)24(26)27-23-15-9-11-18-10-4-5-12-19(18)23/h4-7,9-15,17H,2-3,8,16H2,1H3 |

InChI Key |

OPGWGURMDQAFPD-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=CC=CC=C43 |

Appearance |

Assay:≥98%A solution in acetonitrile |

Synonyms |

naphthalen-1-yl 1-Pentyl-1H-indole-3-carboxylate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBL-018 involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CBL-018 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Different esters or amides.

Scientific Research Applications

CBL-018 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Its applications include:

Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.

Biology: Investigating the interaction of synthetic cannabinoids with cannabinoid receptors.

Medicine: Exploring potential therapeutic uses and toxicological effects.

Industry: Developing analytical standards for forensic toxicology

Mechanism of Action

CBL-018 acts as an agonist of the cannabinoid receptors, specifically the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of immune responses .

Comparison with Similar Compounds

CBL-018 is similar to other synthetic cannabinoids such as JWH-018, AM-2201, and CP 55,940. it is unique due to its specific structural modifications, which include the ester linkage between the indole base and the naphthalene group. This modification can influence its binding affinity and selectivity for cannabinoid receptors .

List of Similar Compounds

- JWH-018

- AM-2201

- CP 55,940

- PB-22

- BB-22

- 5F-PB-22

CBL-018’s unique structure and properties make it a valuable compound for research and forensic applications, providing insights into the pharmacology and toxicology of synthetic cannabinoids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.